molecular formula C27H25N3O4S2 B12219667 Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)acetylamino]benzoate

Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)acetylamino]benzoate

Cat. No.: B12219667
M. Wt: 519.6 g/mol
InChI Key: NBRYQWYEGVXMDN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate involves multiple steps. One common method includes the condensation of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with appropriate reagents under controlled conditions . The reaction mixture is typically cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for condensation reactions and anhydrous sodium sulfate for drying the reaction mixture . Reaction conditions often involve refluxing the mixture at elevated temperatures and subsequent cooling to room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers .

Scientific Research Applications

Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetylamino]benzoate is unique due to its specific structural features, which contribute to its distinct pharmacological properties. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .

Properties

Molecular Formula

C27H25N3O4S2

Molecular Weight

519.6 g/mol

IUPAC Name

ethyl 4-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O4S2/c1-2-34-26(33)17-12-14-18(15-13-17)28-22(31)16-35-27-29-24-23(20-10-6-7-11-21(20)36-24)25(32)30(27)19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3,(H,28,31)

InChI Key

NBRYQWYEGVXMDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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